molecular formula C7H7BrN2O3 B189582 2-Bromo-6-ethoxy-3-nitropyridine CAS No. 857992-18-8

2-Bromo-6-ethoxy-3-nitropyridine

Cat. No.: B189582
CAS No.: 857992-18-8
M. Wt: 247.05 g/mol
InChI Key: GEWJSKHRBYGHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-ethoxy-3-nitropyridine is a chemical compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, ethoxy, and nitro functional groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-3-nitropyridine typically involves the bromination of 6-ethoxy-3-nitropyridine. One common method includes the reaction of 6-ethoxy-3-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Substitution: 2-Amino-6-ethoxy-3-nitropyridine or 2-Thio-6-ethoxy-3-nitropyridine.

    Reduction: 2-Bromo-6-ethoxy-3-aminopyridine.

    Oxidation: 2-Bromo-6-carboxy-3-nitropyridine.

Scientific Research Applications

2-Bromo-6-ethoxy-3-nitropyridine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-3-nitropyridine depends on the specific application and the target molecule. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The ethoxy group can undergo hydrolysis or oxidation, further modifying the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-nitropyridine: Lacks the ethoxy group, making it less versatile in certain reactions.

    6-Ethoxy-3-nitropyridine: Lacks the bromine atom, limiting its use in substitution reactions.

    2-Bromo-6-methoxy-3-nitropyridine: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.

Uniqueness

2-Bromo-6-ethoxy-3-nitropyridine is unique due to the combination of bromine, ethoxy, and nitro groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

2-bromo-6-ethoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWJSKHRBYGHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355768
Record name 2-bromo-6-ethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857992-18-8
Record name 2-bromo-6-ethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium nitrate (0.625 g) was added with stirring to a solution of the compound prepared in Example 278 (0.500 g) in sulfuric acid (2.47 mL) at 0° C. The mixture was allowed to warm up to room temperature and then heated slowly to 75° C. After heating for 2 hours, the mixture was cooled to room temperature, poured into ice, pH adjusted to 4 with 10% aqueous sodium hydroxide, and the precipitated to obtain the title compound (0.440 g) having the following physical data.
Name
Potassium nitrate
Quantity
0.625 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
2.47 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-ethoxy-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-ethoxy-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-ethoxy-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-ethoxy-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-ethoxy-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-ethoxy-3-nitropyridine
Customer
Q & A

Q1: How does solvent polarity influence the reactivity of 2-bromo-6-ethoxy-3-nitropyridine with ammonia?

A1: Research indicates that increasing solvent polarity accelerates the substitution reactions of this compound with ammonia []. This effect is particularly pronounced for substituents located at the ortho or para positions relative to the nitro group on the pyridine ring. The study highlights how solvent choice can be strategically employed to favor specific substitution pathways in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.